molecular formula C23H16IN5O2 B11696992 5-amino-3-{(Z)-1-cyano-2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-{(Z)-1-cyano-2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B11696992
M. Wt: 521.3 g/mol
InChI Key: OAOHWHHENMRWEV-MHWRWJLKSA-N
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and various functional groups such as amino, cyano, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of various substituents. Common synthetic routes may include:

    Cyclization reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.

    Substitution reactions: Introduction of substituents such as the iodo, methoxy, and prop-2-yn-1-yloxy groups through substitution reactions.

    Coupling reactions: Formation of the final compound through coupling of intermediate products under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with higher oxidation states, while reduction may yield compounds with lower oxidation states.

Scientific Research Applications

5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE include:

Properties

Molecular Formula

C23H16IN5O2

Molecular Weight

521.3 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C23H16IN5O2/c1-3-9-31-22-19(24)11-15(12-20(22)30-2)10-16(13-25)21-18(14-26)23(27)29(28-21)17-7-5-4-6-8-17/h1,4-8,10-12H,9,27H2,2H3/b16-10+

InChI Key

OAOHWHHENMRWEV-MHWRWJLKSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)I)OCC#C

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)I)OCC#C

Origin of Product

United States

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